molecular formula C18H21N3OS B305221 N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No. B305221
M. Wt: 327.4 g/mol
InChI Key: KNVLYYBOHAICOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse pharmacological activities.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. The anti-inflammatory activity of N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide may be due to its ability to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation in animal models of inflammation. Additionally, it has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide for lab experiments is its diverse pharmacological activities, which make it a promising candidate for further study. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide. One direction is the investigation of its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. Another direction is the exploration of its mechanism of action, which could lead to the development of more potent and selective derivatives. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to more efficient production of the compound.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide involves the reaction of 2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-ylthio)acetic acid with 2-methylphenylamine. This reaction is carried out in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide in high yield and purity.

Scientific Research Applications

N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide has been studied for its potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria.

properties

Product Name

N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N3OS/c1-12-7-3-5-9-15(12)20-17(22)11-23-18-19-13(2)14-8-4-6-10-16(14)21-18/h3,5,7,9H,4,6,8,10-11H2,1-2H3,(H,20,22)

InChI Key

KNVLYYBOHAICOB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=N2)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=C3CCCCC3=N2)C

Origin of Product

United States

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